2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a heterocyclic molecule featuring a pyridazine core substituted with a 4-chlorophenyl group and linked via a sulfanyl bridge to an acetamide moiety, which is further attached to a 1,4-benzodioxin ring. The 1,4-benzodioxin moiety may also contribute to metabolic stability or influence bioavailability, as seen in antihepatotoxic agents .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c21-14-3-1-13(2-4-14)16-6-8-20(24-23-16)28-12-19(25)22-15-5-7-17-18(11-15)27-10-9-26-17/h1-8,11H,9-10,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXRZMIUOOTLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The chlorophenyl group is introduced through electrophilic substitution reactions, while the benzodioxin moiety is incorporated via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The chlorophenyl group enhances the compound’s binding affinity, while the benzodioxin moiety contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Key Structural Insights :
- Pyridazine vs.
- Sulfanyl vs. Sulfonyl Linkers : Sulfanyl groups (as in the target compound) are less polar than sulfonyl groups, which could enhance membrane permeability in antibacterial applications .
- 4-Chlorophenyl Substitution : This group is a common pharmacophore in antimicrobial agents, likely contributing to hydrophobic interactions with target proteins .
Antibacterial and Antifungal Activity
- Oxadiazole Analogs: Compounds with 1,3,4-oxadiazole cores (e.g., 8a-k) demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 2–8 µg/mL. Low cytotoxicity (hemolytic activity <10%) was noted, suggesting favorable safety profiles .
- Sulfonamide Analogs : Derivatives like 7l (with 3,5-dimethylphenyl groups) exhibited dual antimicrobial and antifungal activity (MIC: 4–16 µg/mL against Candida albicans), with hemolytic activity <15% .
- Target Compound : While specific data for the target compound are unavailable, its pyridazine-sulfanyl scaffold may confer comparable or enhanced activity due to improved metabolic stability versus oxadiazole systems .
Antihepatotoxic Activity
- Flavone Derivatives : Compounds like 4f and 4g reduced serum SGOT/SGPT levels in rats by 40–50%, comparable to silymarin, a standard antihepatotoxic agent. The 1,4-dioxane ring was critical for activity, suggesting the benzodioxin moiety in the target compound may similarly influence liver-protective effects .
Pharmacological Properties
Cytotoxicity and Hemolytic Activity
Solubility and Bioavailability
- Pyridazine vs. Thienopyrimidine: The pyridazine core (target compound) is more polar than thienopyrimidine analogs (e.g., ZINC2719822), which could enhance aqueous solubility .
- Methoxy Substitution : Methoxy groups in analogs like 686772-13-4 may improve metabolic stability but reduce solubility .
Biological Activity
The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule characterized by its unique structural features, which include a pyridazinyl ring, a chlorophenyl group, and a benzodioxin moiety. Its diverse functional groups suggest potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The IUPAC name of the compound highlights its intricate structure. The presence of the sulfanyl group is particularly noteworthy as it plays a critical role in the biological activity of many sulfur-containing compounds.
| Property | Value |
|---|---|
| Molecular Formula | C20H17ClN4O2S |
| Molecular Weight | 404.88 g/mol |
| CAS Number | 7207296 |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfanyl group can facilitate binding to proteins or enzymes, potentially inhibiting or activating specific biological pathways. Preliminary studies suggest that it may act on:
- Enzymatic Targets : Compounds with similar structures have demonstrated the ability to inhibit enzymes involved in cancer pathways.
- Receptor Binding : The compound's structural features may allow it to bind to specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have focused on the antimicrobial properties of related compounds. For example, derivatives with similar scaffolds have exhibited significant activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some findings from related research:
| Compound | Activity (MIC) | Target Organism |
|---|---|---|
| Thiazole Derivative 3h | 1 µg/mL | Methicillin-resistant S. aureus |
| Thiazole Derivative 7 | 2 µg/mL | Vancomycin-resistant E. faecium |
| Compound 3j | 2 µg/mL | Broad-spectrum antifungal activity |
These results indicate that compounds structurally similar to This compound may possess promising antimicrobial properties.
Anticancer Activity
In vitro studies have shown that certain derivatives demonstrate anticancer activity against various cell lines. For instance:
- Caco-2 Cell Line : Compounds similar to the target compound showed reduced viability (39.8%) compared to untreated controls, suggesting potential for further development as anticancer agents.
The following table summarizes anticancer activity data:
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| Compound 3e | A549 | 47% | <0.001 |
| Compound 3k | Caco-2 | 40.2% | <0.001 |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds with similar structures:
- Synthesis and Evaluation : A study published in MDPI highlighted the synthesis of thiazole derivatives and their antimicrobial activity against resistant strains of bacteria .
- Anticancer Mechanisms : Research indicated that modifications in the chemical structure significantly affect anticancer efficacy, emphasizing the importance of specific functional groups .
- Comparative Analysis : Comparative studies with structurally similar compounds revealed that certain substitutions can enhance biological activity significantly, further supporting the potential of this compound as a lead structure for drug development .
Q & A
Q. What are the optimal synthetic routes for preparing 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or substituted acrylates under reflux conditions (e.g., ethanol at 80°C for 6–12 hours) .
- Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and bases like triethylamine to deprotonate thiol intermediates .
- Final coupling of the benzodioxin fragment using coupling agents such as EDCI/HOBt, monitored by TLC for reaction completion .
Optimization focuses on solvent polarity, temperature control (60–100°C), and stoichiometric ratios to achieve yields >70% .
Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms sulfanyl-acetamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 456.08) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
- X-ray Crystallography : Resolves crystal packing and molecular conformation, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates, with IC₅₀ values calculated via dose-response curves .
- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Fragment Replacement : Substitute the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
- Scaffold Hopping : Replace the pyridazine ring with triazolo[4,3-b]pyridazine to improve metabolic stability, guided by computational docking (e.g., AutoDock Vina) .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding with Thr766 in EGFR) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and incubation conditions .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorogenic assays to rule out false positives .
- Meta-Analysis : Pool data from multiple studies using random-effects models to identify outliers and adjust for batch effects .
Q. How can computational methods predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and BBB permeability .
- Metabolite Identification : Simulate Phase I/II metabolism with GLORYx to predict hydroxylation or glucuronidation sites .
- Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts .
Q. What strategies improve synthetic yield when scaling up from milligram to gram quantities?
- Methodological Answer :
- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat dissipation and reduce side reactions .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (e.g., catalyst loading, solvent volume) in parallel .
- Crystallization Engineering : Use anti-solvent addition (e.g., heptane in DCM) to improve purity and particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
